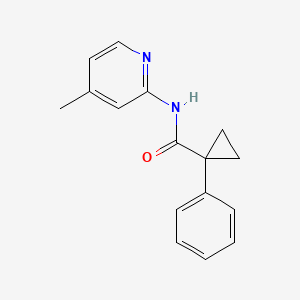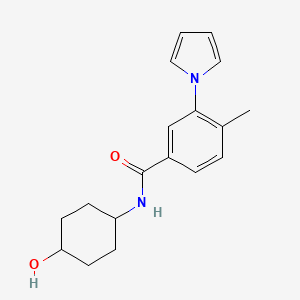![molecular formula C14H17N3O2 B7471288 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone, also known as BPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone is not fully understood. However, it has been suggested that 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone may inhibit the activity of enzymes involved in the biosynthesis of certain biomolecules. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. In addition, 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone has been found to have neuroprotective effects, as it can protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone in lab experiments is its high solubility in water and organic solvents, which makes it easy to handle and use in various assays. However, 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone has some limitations, such as its relatively low stability under certain conditions, which can lead to the formation of impurities and degradation products. In addition, the mechanism of action of 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone. One potential application is in the field of drug discovery, where 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone can be used as a starting material for the synthesis of new compounds with potential therapeutic properties. In addition, further studies are needed to fully understand the mechanism of action of 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone and its potential applications in various fields of science, such as microbiology and biochemistry. Finally, the development of new synthesis methods for 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone and its derivatives can lead to the discovery of new compounds with improved properties and applications.
Synthesis Methods
The synthesis of 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone involves the reaction of 1-(4-piperidinyl)ethanone with 2-aminobenzoxazole in the presence of a base. The reaction yields 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone as a white solid, which can be purified through recrystallization.
Scientific Research Applications
1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial properties and can inhibit the growth of bacteria and fungi. 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone has also been studied for its potential use as a fluorescent probe in biochemical assays. In addition, 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone has been used as a starting material for the synthesis of other compounds with potential applications in drug discovery.
properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-ylamino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10(18)17-8-6-11(7-9-17)15-14-16-12-4-2-3-5-13(12)19-14/h2-5,11H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHIOFBRDVYLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)

![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)





![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)

![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)